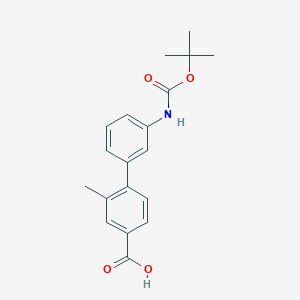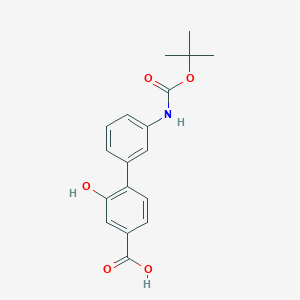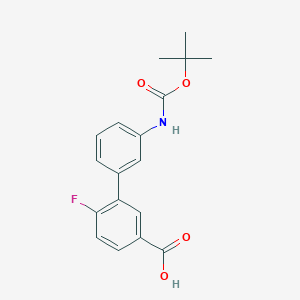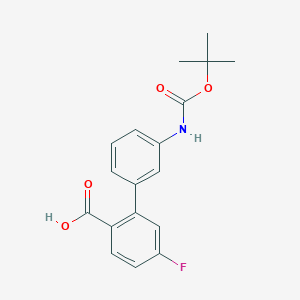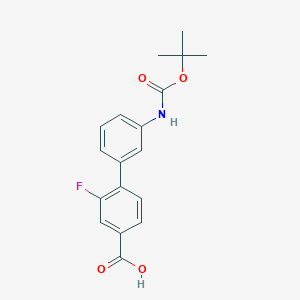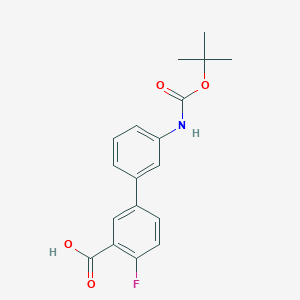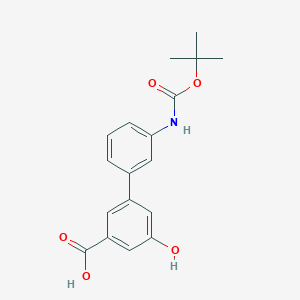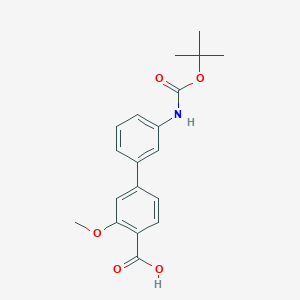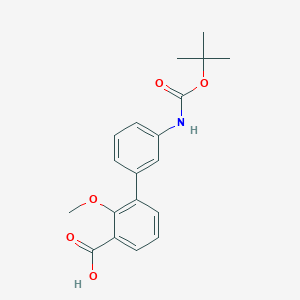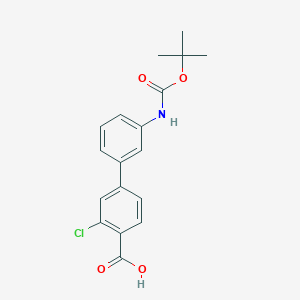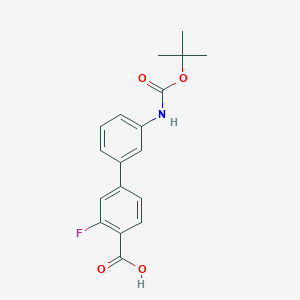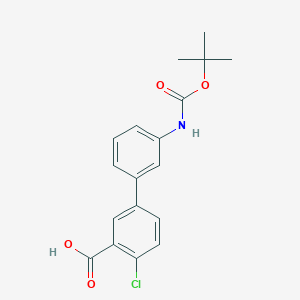
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid is a chemical compound with the molecular formula C17H17ClN2O4 and a molecular weight of 348.8 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by chlorination and carboxylation reactions. One common method involves the use of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of solid Brønsted acid catalysts for continuous N-Boc deprotection of amines has been explored to achieve high yields of aromatic and aliphatic amines .
Chemical Reactions Analysis
Types of Reactions: 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include the free amine, oxidized derivatives, and substituted benzoic acid derivatives.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The BOC protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The compound’s chlorobenzoic acid moiety allows it to participate in various chemical reactions, contributing to its versatility in research applications.
Comparison with Similar Compounds
5-(3-BOC-Aminophenyl)-2-chloronicotinic acid: This compound has a similar structure but contains a nicotinic acid moiety instead of a benzoic acid moiety.
(3-BOC-Aminophenyl)boronic acid: This compound contains a boronic acid group instead of a chlorobenzoic acid group.
Uniqueness: 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid is unique due to its combination of a BOC-protected amine and a chlorobenzoic acid moiety, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHCXMKVVQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412426.png)
